Cas no 1804180-63-9 (3-Bromo-4-(3-chloropropanoyl)benzaldehyde)

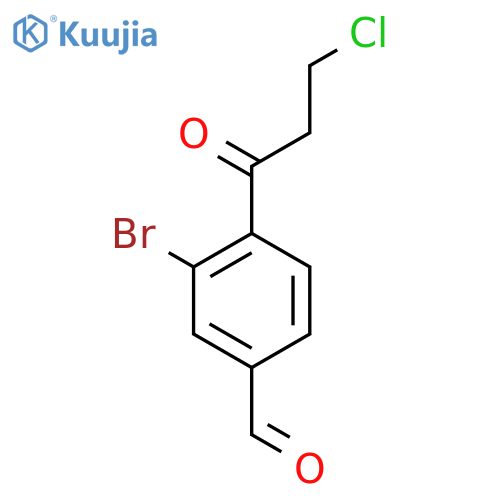

1804180-63-9 structure

商品名:3-Bromo-4-(3-chloropropanoyl)benzaldehyde

CAS番号:1804180-63-9

MF:C10H8BrClO2

メガワット:275.526321411133

CID:4793098

3-Bromo-4-(3-chloropropanoyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-(3-chloropropanoyl)benzaldehyde

-

- インチ: 1S/C10H8BrClO2/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5-6H,3-4H2

- InChIKey: XVKHPJFKTAOSMV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=O)C=CC=1C(CCCl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 220

- トポロジー分子極性表面積: 34.1

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-Bromo-4-(3-chloropropanoyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023278-500mg |

3-Bromo-4-(3-chloropropanoyl)benzaldehyde |

1804180-63-9 | 97% | 500mg |

855.75 USD | 2021-05-31 | |

| Alichem | A013023278-1g |

3-Bromo-4-(3-chloropropanoyl)benzaldehyde |

1804180-63-9 | 97% | 1g |

1,445.30 USD | 2021-05-31 | |

| Alichem | A013023278-250mg |

3-Bromo-4-(3-chloropropanoyl)benzaldehyde |

1804180-63-9 | 97% | 250mg |

480.00 USD | 2021-05-31 |

3-Bromo-4-(3-chloropropanoyl)benzaldehyde 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1804180-63-9 (3-Bromo-4-(3-chloropropanoyl)benzaldehyde) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量